1,2-Dichloro-4-ethoxybenzene
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Overview
Description
1,2-Dichloro-4-ethoxybenzene is a chemical compound with the molecular formula C8H8Cl2O . It is also known by other names such as 2,4-Dichlorophenyl ethyl ether .
Synthesis Analysis
The synthesis of 1,2-Dichloro-4-ethoxybenzene could potentially involve electrophilic aromatic substitution . This process generally involves two steps:- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
- A proton is removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of 1,2-Dichloro-4-ethoxybenzene consists of a benzene ring with two chlorine atoms and one ethoxy group attached to it . The average mass of the molecule is 191.055 Da .Chemical Reactions Analysis
The chemical reactions involving 1,2-Dichloro-4-ethoxybenzene could be similar to those of other benzene derivatives. These reactions might include electrophilic aromatic substitution and nucleophilic substitution .properties
IUPAC Name |
1,2-dichloro-4-ethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQPWFQUTKAKMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607267 |
Source
|
Record name | 1,2-Dichloro-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70607267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-ethoxybenzene | |
CAS RN |
17847-54-0 |
Source
|
Record name | 1,2-Dichloro-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70607267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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